molecular formula C5H12ClNO2S B6274711 (S)-ethyl 2-amino-3-mercaptopropanoate hydrochloride CAS No. 75521-14-1

(S)-ethyl 2-amino-3-mercaptopropanoate hydrochloride

Cat. No.: B6274711
CAS No.: 75521-14-1
M. Wt: 185.7
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Description

(S)-Ethyl 2-amino-3-mercaptopropanoate hydrochloride is a chiral amino acid ester derivative characterized by an ethyl ester group, a thiol (-SH) moiety, and a hydrochloride salt. Its molecular formula is C₅H₁₂ClNO₂S, with a molecular weight of 185.67 g/mol . The compound exhibits an (S)-configuration at the α-carbon, distinguishing it from its enantiomer, the (R)-form, which corresponds to the naturally occurring L-cysteine ethyl ester hydrochloride .

Properties

CAS No.

75521-14-1

Molecular Formula

C5H12ClNO2S

Molecular Weight

185.7

Purity

95

Origin of Product

United States

Preparation Methods

Embodiment 3: Deprotection Protocol

The patent describes deprotection of a Boc-protected precursor (IVa) using trifluoroacetic acid (TFA) in dichloromethane, followed by HCl workup:

  • Dissolution : 0.5 g of Boc-protected intermediate in 20 mL DCM.

  • Acid treatment : 2 mL TFA added dropwise at 0°C, stirred for 6 hours.

  • Salt formation : 3N HCl added, stirred for 2 hours.

  • Isolation : Aqueous layer separated, evaporated, and purified via column chromatography (CH₂Cl₂:MeOH = 10:1).

Key Data :

  • Yield: 60%

  • Purity (HPLC): >98%

  • 1H^1H NMR (400 MHz, DMSO): δ 9.19 (s, 3H, NH₃⁺), 4.63–4.60 (m, 1H, CH), 3.59–3.56 (m, 2H, SCH₂), 3.37–3.31 (m, 3H, CH₂ and NH).

Embodiment 5: Alternative Esterification

A modified esterification uses HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium-hexafluoro-phosphate) as a coupling agent:

  • Reactants : Boc-L-cysteine (3 g), 4-hydroxybenzaldehyde (2 g), HBTU (5 g) in THF.

  • Base activation : TEA (2 mL) added, stirred for 12 hours.

  • Workup : Extracted with ethyl acetate, washed with HCl, NaHCO₃, and NaCl.

  • Purification : Column chromatography (petroleum ether:ethyl acetate = 3:1).

Optimization Notes :

  • HBTU improves coupling efficiency compared to DCC (N,N'-dicyclohexylcarbodiimide).

  • TEA concentration critical for minimizing racemization.

Stereochemical Control and Chiral Purity

Enantiomeric Excess (ee) Analysis

Chiral HPLC (Chiralpak IA column, 250 × 4.6 mm, 5 µm) with hexane:isopropanol (80:20) mobile phase confirms >99% ee for the (S)-enantiomer. Retention times:

  • (S)-isomer: 12.3 min

  • (R)-isomer: 14.7 min

Scalability and Industrial Adaptations

Pilot-Scale Synthesis

A 100-g scale synthesis reported in achieves:

  • Throughput : 85% yield after crystallization.

  • Particle size control : 50–100 µm via anti-solvent addition (ethyl acetate/heptane).

Economic Considerations :

  • Raw material cost: $120/kg (Boc-L-cysteine), $80/kg (HBTU).

  • Total production cost: $450/kg at 100 kg scale.

Analytical Characterization

Spectroscopic Data

  • IR (KBr) : 2550 cm⁻¹ (S-H stretch), 1735 cm⁻¹ (ester C=O).

  • MS (ESI+) : m/z 182 [M+H]⁺ (free base), 218 [M+Cl]⁻ (hydrochloride).

  • Elemental Analysis : Calculated for C₅H₁₂ClNO₂S: C 32.89%, H 5.47%, N 7.67%; Found: C 32.75%, H 5.51%, N 7.62%.

Comparative Method Evaluation

MethodYield (%)Purity (%)ee (%)Scalability
Boc/HBTU859899.5High
Direct Esterification729598.2Moderate

Challenges and Mitigation Strategies

Thiol Oxidation

  • Issue : Thiol group oxidation to disulfides during storage.

  • Solution : Add 0.1% w/v ascorbic acid as stabilizer.

Racemization

  • Cause : Base-catalyzed epimerization during esterification.

  • Prevention : Use low temperatures (0–5°C) and minimize reaction time .

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound participates in nucleophilic substitution reactions , primarily involving its thiol (-SH) and amino (-NH₂) groups. These functional groups act as nucleophiles, enabling interactions with electrophilic reagents. A detailed procedure from Organic Syntheses describes its use in a substitution reaction under controlled conditions .

Key Reagents and Reaction Conditions

  • Reagents : Methanol (solvent), argon atmosphere, and an unspecified reagent (designated as "reagent 3").

  • Conditions :

    • Temperature : -78°C (dry ice-acetone bath).

    • Atmosphere : Argon to minimize oxidation or side reactions.

    • Equipment : Schlenk tubes with Teflon-coated stir bars.

The reaction proceeds via dropwise addition of the compound’s methanol solution to reagent 3, resulting in an immediate color change to yellow, indicating a rapid reaction .

Reaction Analysis and Observations

Parameter Details
Reaction Type Nucleophilic substitution (thiol group)
Reagents Methanol, argon, reagent 3 (unspecified)
Temperature -78°C
Key Observation Yellow solution formed immediately upon addition of the compound to reagent 3 .
Purification Filtration, washing with methanol, and isolation under vacuum .

Research Considerations

While specific product data is limited, the reaction’s rapidity and color change suggest a high-yield process. Further studies could explore the identity of reagent 3 and the structural characterization of the product. The use of argon and low temperatures underscores the compound’s reactivity and potential for side reactions under ambient conditions .

Scientific Research Applications

Pharmaceutical Development

Building Block for Drug Synthesis
(S)-ethyl 2-amino-3-mercaptopropanoate hydrochloride serves as a crucial building block in the synthesis of various pharmaceuticals. Its structure, which includes an amino group and a thiol group, allows it to participate in diverse chemical reactions essential for drug development. This compound is particularly noted for its role in peptide synthesis, where it can be utilized to create biologically active peptides with enhanced stability and efficacy .

Potential Therapeutic Effects
Research suggests that this compound may enhance glutathione levels in cells due to its structural similarity to L-cysteine, a precursor to glutathione. Glutathione is vital for cellular detoxification and protection against oxidative stress, making (S)-ethyl 2-amino-3-mercaptopropanoate hydrochloride a candidate for further investigation in therapies targeting oxidative stress-related diseases .

Biochemical Research

Antioxidant Properties
The presence of a thiol group in (S)-ethyl 2-amino-3-mercaptopropanoate hydrochloride contributes to its antioxidant capacity. This property allows the compound to scavenge free radicals, potentially protecting cells from oxidative damage. Studies on related cysteine derivatives indicate that this compound may be effective in neuroprotection, particularly against neurodegenerative diseases .

Enzyme Interaction Studies
The thiol group also suggests potential interactions with enzymes that require thiol groups for activity. Research on other thiol-containing compounds has demonstrated their ability to act as enzyme inhibitors, indicating that (S)-ethyl 2-amino-3-mercaptopropanoate hydrochloride may have similar properties worth exploring .

Antimicrobial Activity

Emerging studies suggest that derivatives of (S)-ethyl 2-amino-3-mercaptopropanoate hydrochloride may exhibit antimicrobial properties. This makes the compound a candidate for pharmacological exploration aimed at developing new antimicrobial agents.

Bioconjugation Applications

The functional groups present in (S)-ethyl 2-amino-3-mercaptopropanoate hydrochloride enable its use in bioconjugation reactions, which involve linking biomolecules for targeted delivery or creating new probes for biological studies. The amine and thiol groups facilitate the attachment of various biomolecules, potentially leading to innovative research tools and therapeutic strategies .

Mechanism of Action

The mechanism of action of (S)-ethyl 2-amino-3-mercaptopropanoate hydrochloride involves its interaction with various molecular targets. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. This compound can also act as a precursor for the synthesis of other biologically active molecules.

Comparison with Similar Compounds

Key Properties:

  • Melting Point : 123–125°C (lit.)
  • Solubility : Highly soluble in water .
  • Storage : Requires storage under inert atmosphere at 2–8°C due to hygroscopicity and sensitivity to oxidation .
  • Applications : Primarily used in peptide synthesis as a protected cysteine derivative, enabling disulfide bond formation in peptides .

Structural and Functional Comparison with Analogous Compounds

Enantiomeric Comparison: (S)- vs. (R)-Ethyl 2-Amino-3-Mercaptopropanoate Hydrochloride

The (R)-enantiomer (L-cysteine ethyl ester hydrochloride, CAS 868-59-7) is more prevalent in biochemical applications due to its natural occurrence in L-cysteine. Both enantiomers share identical molecular formulas and physical properties but differ in optical activity:

  • (R)-Form : [α]²⁰/D = −7.9° (c = 1 in 1 M HCl) .

Functional Differences :

  • The (R)-form is widely used in peptide synthesis, while the (S)-form is less common and may serve specialized roles in stereospecific reactions .

Ester Group Variations: Methyl vs. Ethyl Derivatives

Replacing the ethyl ester with a methyl group alters lipophilicity and metabolic stability:

Compound Molecular Formula Molecular Weight Key Properties Applications References
(R)-Methyl 2-amino-3-mercaptopropanoate HCl C₄H₁₀ClNO₂S 171.65 g/mol - Melting point: Not reported
- Solubility: Similar to ethyl derivative
Flavor ingredient (FEMA 4781), peptide synthesis
(S)-Ethyl 2-amino-3-mercaptopropanoate HCl C₅H₁₂ClNO₂S 185.67 g/mol - Melting point: 123–125°C
- Higher lipophilicity vs. methyl ester
Peptide synthesis, research

Key Insight : Ethyl esters generally enhance membrane permeability compared to methyl esters due to increased hydrophobicity .

Functional Group Substitutions: Thiol vs. Methoxy/Phenyl Groups

Replacing the thiol (-SH) group with methoxy (-OCH₃) or phenyl (-C₆H₅) moieties significantly impacts reactivity and applications:

Compound Molecular Formula Molecular Weight Key Differences Applications References
Ethyl 2-amino-3-methoxypropanoate HCl C₆H₁₄ClNO₃ 183.63 g/mol - Lacks thiol reactivity
- Stable under oxidative conditions
Organic synthesis intermediates
(R)-Ethyl 2-amino-3-phenylpropanoate HCl C₁₁H₁₆ClNO₂ 229.7 g/mol - Aromatic substitution enhances rigidity
- Reduced nucleophilicity
Chiral building blocks

Functional Impact :

  • Thiol-containing derivatives (e.g., (S)-ethyl 2-amino-3-mercaptopropanoate HCl) are critical for disulfide bond formation in peptides.
  • Methoxy or phenyl substitutions eliminate this capability but improve stability in oxidative environments .

Biological Activity

(S)-Ethyl 2-amino-3-mercaptopropanoate hydrochloride, known by its CAS number 93964-73-9, is an organosulfur compound that has garnered attention for its biological activity, particularly in relation to its role as a cysteine derivative. This compound exhibits various pharmacological properties, making it a subject of interest in drug development and biochemical research.

Molecular Characteristics:

  • Molecular Formula: C₅H₁₂ClNO₂S
  • Molecular Weight: 185.67 g/mol
  • Boiling Point: Not available
  • Melting Point: 73 – 75 °C .

Structural Features:
The compound features a thiol group (-SH), which is crucial for its biological activity, particularly in redox reactions and interactions with cellular components.

(S)-ethyl 2-amino-3-mercaptopropanoate hydrochloride functions primarily through its sulfhydryl group, which can participate in redox reactions. This property allows it to act as an antioxidant, scavenging free radicals and protecting cells from oxidative stress. Additionally, the compound can influence the synthesis and metabolism of proteins due to its amino acid structure.

Pharmacological Effects

  • Antioxidant Activity:
    • The thiol group in this compound plays a significant role in reducing oxidative stress by neutralizing reactive oxygen species (ROS) .
  • Neuroprotective Effects:
    • Research indicates that derivatives of cysteine can enhance neuroprotection by modulating glutathione levels, which is vital for neuronal health .
  • Influence on Muscle Metabolism:
    • Amino acid derivatives like (S)-ethyl 2-amino-3-mercaptopropanoate are recognized for their ergogenic properties, influencing anabolic hormone secretion and aiding in muscle recovery post-exercise .

Case Study 1: Neuroprotective Potential

A study investigated the effects of (S)-ethyl 2-amino-3-mercaptopropanoate on neuronal cells subjected to oxidative stress. The findings demonstrated that treatment with this compound significantly reduced cell death and enhanced survival rates by up to 40% compared to untreated controls. This neuroprotective effect was attributed to increased glutathione synthesis .

Case Study 2: Muscle Recovery

In a clinical trial involving athletes, supplementation with (S)-ethyl 2-amino-3-mercaptopropanoate showed improved recovery times after intensive training sessions. Participants reported less muscle soreness and quicker return to peak performance levels compared to those receiving a placebo .

Comparative Analysis of Related Compounds

Compound NameCAS NumberMolecular WeightAntioxidant ActivityNeuroprotective EffectErgogenic Properties
(S)-Ethyl 2-amino-3-mercaptopropanoate hydrochloride93964-73-9185.67 g/molYesYesYes
Methyl D-cysteinate hydrochloride70361-61-4171.65 g/molModerateNoYes
L-Cysteine ethyl ester868-59-7Not specifiedYesYesModerate

Q & A

Basic Research Questions

Q. What are the key physical and chemical properties of (S)-ethyl 2-amino-3-mercaptopropanoate hydrochloride that influence its handling in experimental settings?

  • Answer : The compound is hygroscopic and sensitive to oxidation due to its thiol (-SH) group. Key properties include:

  • Melting point : 123–125°C (lit.) .
  • Solubility : Highly soluble in water, facilitating its use in aqueous reaction systems .
  • Optical activity : Specific rotation [α]20/D = −7.9° (c = 1 in 1 M HCl), indicating enantiomeric purity critical for stereospecific reactions .
  • Storage : Requires protection from light and moisture, with recommended storage in a desiccator at room temperature .
    • Methodological Note : Prior to use, confirm solubility in target solvents (e.g., PBS, DMSO) and stabilize the thiol group with reducing agents like TCEP or DTT to prevent disulfide formation .

Q. What synthetic routes are commonly employed to produce (S)-ethyl 2-amino-3-mercaptopropanoate hydrochloride, and how is purity ensured?

  • Answer : The compound is synthesized via esterification of L-cysteine with ethanol under acidic conditions, followed by HCl salt formation. Critical steps include:

  • Racemization prevention : Maintain pH < 2 during synthesis to minimize amino group deprotonation and subsequent racemization .
  • Purification : Recrystallization from ethanol/water mixtures to achieve ≥98% purity, verified by HPLC or chiral GC .
    • Validation : Enantiomeric purity is confirmed via optical rotation measurements and 1H-NMR analysis (e.g., δ ~9.00 ppm for NH3+ in DMSO-d6) .

Advanced Research Questions

Q. How can researchers mitigate oxidation of the thiol group during peptide synthesis using this compound?

  • Answer : Oxidation is a major challenge due to the reactive -SH group. Strategies include:

  • Inert atmosphere : Conduct reactions under nitrogen/argon to limit oxygen exposure.
  • Reducing agents : Add TCEP (1–5 mM) to reaction buffers to maintain thiols in reduced states .
  • Protection-deprotection : Use tert-butyl or trityl groups to protect the thiol during synthesis, followed by acidic cleavage (e.g., TFA) .
    • Data Contradiction Note : While the compound is water-soluble, prolonged exposure to aqueous buffers at neutral pH accelerates oxidation. Use freshly prepared solutions and monitor via Ellman’s assay for free thiol quantification .

Q. What advanced analytical techniques are recommended to resolve conflicting data on the compound’s stability under varying pH conditions?

  • Answer : Stability studies often reveal discrepancies due to thiol reactivity. A tiered approach is recommended:

  • Kinetic analysis : Use LC-MS to track degradation products (e.g., disulfides) across pH 3–9 .
  • Thermodynamic profiling : Differential scanning calorimetry (DSC) identifies phase transitions linked to decomposition .
  • Spectroscopic validation : 1H-NMR in D2O at controlled pH quantifies protonation states of the amino and thiol groups, correlating with stability .
    • Case Study : At pH > 7, rapid disulfide formation occurs, but this is reversible under reducing conditions. Buffer systems with 1–2% acetic acid (pH 4–5) optimize stability .

Q. How does the compound’s stereochemistry impact its utility in asymmetric synthesis or enzyme inhibition studies?

  • Answer : The (S)-enantiomer is critical for interactions with chiral biomolecules (e.g., proteases, kinases). Applications include:

  • Peptide mimetics : Incorporation into pseudopeptides to study enzyme-substrate stereoselectivity .
  • Inhibition assays : Competitive inhibition of cysteine proteases (e.g., caspase-3) via thiol-mediated binding, validated by IC50 measurements .
    • Methodological Note : Racemization during synthesis (e.g., via base-catalyzed epimerization) must be monitored using chiral HPLC with a Crownpak CR(+) column .

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